Cas no 93-16-3 (Methyl isoeugenol)

Methyl isoeugenol structure
Methyl isoeugenol structure
Nome do Produto:Methyl isoeugenol
N.o CAS:93-16-3
MF:C11H14O2
MW:178.227663516998
MDL:MFCD00009282
CID:34691
PubChem ID:637776

Methyl isoeugenol Propriedades químicas e físicas

Nomes e Identificadores

    • (E)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene
    • 1,2-Dimethoxy-4-propen-1-yl benzene
    • 3,4-Dimethoxy-1,1-propen-1-yl benzene
    • Isoeugenenyl methyl ether
    • Isoeugenol methyl ether
    • Isoeugenyl methyl ether
    • Methyl isoeugenol
    • 4-(1-Propenyl)-1,2-dimethoxybenzene
    • 1,2-Dimethoxy-4-(1-propenyl)benzene
    • O-Methyl Isoeugenol
    • 4-(1-Propenyl)pyrocatechol Dimethyl Ether
    • 1,2-Dimethoxy-4-(1-propenyl)-benzene
    • 4-Prop-1-enylveratrole
    • 1,2-dimethoxy-4-prop-1-enylbenzene
    • cis-O-Methylisoeugenol
    • Benzene, 1,2-dimethoxy-4-(1Z)-1-propenyl-
    • 1,2-Dimethoxy-4-propenylbenzene
    • cis-Methylisoeugenol
    • 4-cis-Propenylveratrole; cis-Isoeugenol methyl ether;cis-Methylisoeugenol
    • Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)-
    • Trans -Methyl isoeugenol
    • DSSTox_CID_31194
    • DSSTox_GSID_52621
    • Tox21
    • 1,2-Dimethoxy-4-(1-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(1-propenyl)- (9CI)
    • Benzene, 1,2-dimethoxy-4-propenyl- (7CI, 8CI)
    • Veratrole, 4-propenyl- (6CI)
    • 1,2-Dimethoxy-4-propeneylbenzene
    • 1-(3,4-Dimethoxyphenyl)-1-propene
    • 1-Veratryl-1-propene
    • 3,4-Dimethoxy-β-methylstyrene
    • 3,4-Dimethoxypropenylbenzene
    • 3-(3,4-Dimethoxyphenyl)-2-propene
    • 4-Propenyl-1,2-dimethoxybenzene
    • 4-Propenylveratrole
    • Isohomogenol
    • Methylisoeugenol
    • NSC 46111
    • O-Methylisoeugenol
    • Isomethyleugenol
    • trans-Methyl isoeugenol
    • trans-isomethyleugenol
    • trans-4-Propenylveratrole
    • trans-Methylisoeugenol
    • (E)-methyl isoeugenol
    • 4-trans-Propenylveratrole
    • Benzene, 1,2-dimethoxy-4-propenyl-, (E)-
    • DTXSID501020311
    • BRN 1911285
    • NSC-46111
    • W-100250
    • VERATROLE, 4-PROPENYL-, TRANS-
    • Benzene, 1,2-dimethoxy-4-(1-propenyl)-
    • s3006
    • Benzene, 1,2-dimethoxy-4-(1E)-1-propenyl-
    • 1-Propene,4-dimethoxyphenyl)-
    • J6M6C71VVR
    • MFCD00009282
    • Q10858039
    • Tox21_303830
    • UNII-J6M6C71VVR
    • Q27108981
    • Benzene,2-dimethoxy-4-propenyl-
    • ghl.PD_Mitscher_leg0.366
    • 54349-79-0
    • NSC46111
    • NCGC00357104-01
    • 1,2-Dimethoxy-4-propenylbenzene, 99%
    • AKOS005608367
    • ISOEUGENYL METHYL ETHER, TRANS-
    • AS-56928
    • Methylisoeugenol, (E)-
    • E)-1,2-Dimethoxy-4-(1-propenyl)benzene
    • (E)-1,2-dimethoxy-4-(prop-1-enyl)benzene
    • TRIDEUTEROMETHYLISOEUGENOL
    • 1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene
    • Methyl isoeugenol, >=98%, FG
    • Benzene,2-dimethoxy-4-(1-propenyl)-
    • 4-Propenylveratrole; NSC 46111; 1,2-Dimethoxy-4-(1-propen-1-yl)benzene; 1-Veratryl-1-propene; 3,4-Dimethoxy-beta-methylstyrene; 4-Propenyl-1,2-dimethoxybenzene
    • 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
    • CHEBI:14469
    • 93-16-3
    • CHEMBL465829
    • DTXCID4031194
    • 1,3,4-Isoeugenol methyl ether
    • EN300-2559873
    • ISOHOMOEUGENOL
    • MIe
    • STK801268
    • P1103
    • 1,2-dimethoxy-4-prop-1-en-1-ylbenzene
    • VS-02193
    • methylation
    • EN300-21037355
    • EINECS 228-958-7
    • iso eugenol methyl ether
    • 6379-72-2
    • (E)-ISOEUGENOL METHYL ETHER
    • Benzene, 4-(1-propenyl)-1,2-dimethoxy
    • 1,2-Dimethoxy-4-[1-propenyl]benzene #
    • HY-N2439
    • CS-0022657
    • Benzene, 1,2-dimethoxy-4-propenyl
    • Benzene, 1,2-dimethoxy-4-propenyl-
    • (E)-1,2-DIMETHOXY-4-(1-PROPENYL)BENZENE
    • (E)-1-(3,4-DIMETHOXYPHENYL)PROPENE
    • WLN: 2U1R CO1 DO1
    • 1,4-Isoeugenol methyl ether
    • 1,2-dimethoxy-4-[(1E)-prop-1-en-1-yl]benzene
    • (E)-O-METHYLISOEUGENOL
    • Veratrole, 4-propenyl-
    • BENZENE,1,2-DIMETHOXY,4-PROPENYL ISOEUGENOL,METHYL ETHER
    • CHEBI:6877
    • CAS-93-16-3
    • (e)-methylisoeugenol
    • 1-Propene, 1-(3,4-dimethoxyphenyl)-
    • BBL009809
    • DTXSID0052621
    • FEMA NO. 2476, E-
    • MDL: MFCD00009282
    • Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
    • Chave InChI: NNWHUJCUHAELCL-UHFFFAOYSA-N
    • SMILES: O(C)C1C(OC)=CC(C=CC)=CC=1

Propriedades Computadas

  • Massa Exacta: 178.09938g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.5
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 178.09938g/mol
  • Massa monoisotópica: 178.09938g/mol
  • Superfície polar topológica: 18.5Ų
  • Contagem de Átomos Pesados: 13
  • Complexidade: 166
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 178.23

Propriedades Experimentais

  • Cor/Forma: Colorless to yellowish liquid. It has a sweet spicy fragrance with floral fragrance, and a fragrant stone and bamboo tone
  • Densidade: 1.05 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 98-100 °C (lit.)
  • Ponto de ebulição: 264°C(lit.)
  • Ponto de Flash: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Índice de Refracção: n20/D 1.568(lit.)
  • Solubilidade: Insoluble in glycerine and propylene glycol; soluble in most fixed oils
  • PSA: 18.46000
  • LogP: 2.73690
  • Índice de Refracção: 1.566-1.569
  • FEMA: 2476
  • Solubilidade: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.

Methyl isoeugenol Informações de segurança

  • Pedir:warning
  • Declaração de perigo: H303
  • Declaração de Advertência: P312
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: R36/38: irritating to eyes and skin.
  • Instrução de Segurança: S26-S36
  • RTECS:CZ7000000
  • Frases de Risco:R36/38

Methyl isoeugenol Dados aduaneiros

  • CÓDIGO SH:2909309090
  • Dados aduaneiros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl isoeugenol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046929-500g
Methyl isoeugenol
93-16-3 98%
500g
¥1082 2023-04-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZE239-100ml
Methyl isoeugenol
93-16-3 98.0%(GC)
100ml
¥432.0 2022-06-10
MedChemExpress
HY-N2439-50mg
Methyl isoeugenol
93-16-3 ≥98.0%
50mg
¥1800 2023-06-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M79431-20mg
Methyl isoeugenol
93-16-3
20mg
¥148.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046929-10g
Methyl isoeugenol
93-16-3 98%
10g
¥58 2023-04-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D136905-5G
Methyl isoeugenol
93-16-3
5g
¥558.19 2023-11-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5661-50 mg
Methyl isoeugenol
93-16-3 98.00%
50mg
¥1004.00 2022-02-28
MedChemExpress
HY-N2439-100mg
Methyl isoeugenol
93-16-3 ≥98.0%
100mg
¥350 2024-07-21
DC Chemicals
DCZ-252-20 mg
Methyl isoeugenol
93-16-3 >98%
20mg
$280.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005685-500ml
Methyl isoeugenol
93-16-3 98%
500ml
¥737 2024-05-20

Methyl isoeugenol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, ruthenium(2+) salt, hydrate (2:1:6) Solvents: Water
Referência
Isomerization of olefins catalyzed by the hexaaquaruthenium(2+) ion
Karlen, Thomas; Ludi, Andreas, Helvetica Chimica Acta, 1992, 75(5), 1604-6

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Methyltransferase Solvents: Water ;  18 h, pH 7.4, 30 °C
Referência
One-Pot Biocatalytic In Vivo Methylation-Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L-DOPA
Galman, James L. ; Parmeggiani, Fabio ; Seibt, Lisa ; Birmingham, William R. ; Turner, Nicholas J., Angewandte Chemie, 2022, 61(8),

Synthetic Routes 3

Condições de reacção
1.1 Reagents: 2,8-Bis(1-methylethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ;  24 h, 40 °C
Referência
Synthesis of Di-substituted proazaphosphatrane and its application in carbon-carbon double-bond isomerization
Wu, Wei; Zhang, Xiao-yun; Kang, Shou-xing, Chemical Research in Chinese Universities, 2010, 26(5), 768-772

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  4 h, reflux
Referência
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 25 °C
1.2 10 h, 25 °C
1.3 Reagents: Water ;  25 °C
Referência
Sustainable Production of Bioactive Molecules from C-Lignin-Derived Propenylcatechol
Song, Weihong; Du, Qinglian; Li, Xiancheng; Wang, Shuizhong; Song, Guoyong, ChemSusChem, 2022, 15(14),

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
Referência
Synthesis, antifeedant activity against Coleoptera and 3D QSAR study of alpha-asarone derivatives
Lozowicka, B.; Kaczynski, P.; Magdziarz, T.; Dubis, A. T., SAR and QSAR in Environmental Research, 2014, 25(3), 173-188

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Polyethylene glycol ;  rt → 170 °C; 3 h, 170 °C; 1 h, 170 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referência
Method for synthesizing methylisoeugenol
, China, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt → reflux
1.2 Solvents: Diethyl ether ;  2 h, reflux
Referência
Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamination
Meng, Lingpu; Yang, Jingjie; Duan, Mei; Wang, You ; Zhu, Shaolin, Angewandte Chemie, 2021, 60(44), 23584-23589

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ;  18 h, reflux
Referência
Synthesis of Alkenyl Boronates from Allyl-Substituted Aromatics Using an Olefin Cross-Metathesis Protocol
Hemelaere, Remy; Carreaux, Francois; Carboni, Bertrand, Journal of Organic Chemistry, 2013, 78(13), 6786-6792

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol ;  2 h, 2 - 3 MPa, rt → 200 °C; 3 h, 200 °C
Referência
Simple and environmentally-friendly method for synthesizing isoeugenol methyl ether
, China, , ,

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Diethyl ether ,  Chloroform
Referência
Reactions of some N-acyl-1-alkylamines with polyphosphoric ester PPE: nuclear magnetic resonance and stereochemistry of reaction products
Alesso, Elba N.; Tombari, Dora G.; Moltrasio Iglesias, Graciela Y.; Aguirre, Jose M., Canadian Journal of Chemistry, 1987, 65(11), 2568-74

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: (SP-5-41)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]dichloro[… Solvents: Toluene ;  1 h, reflux
Referência
Ruthenium-Catalyzed One-Pot Synthesis of (E)-(2-Arylvinyl)boronates through an Isomerization/Cross-Metathesis Sequence from Allyl-Substituted Aromatics
Hemelaere, Remy; Caijo, Frederic; Mauduit, Marc; Carreaux, Francois; Carboni, Bertrand, European Journal of Organic Chemistry, 2014, 2014(16), 3328-3333

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Acetonitrile ;  96 h, 40 °C
Referência
Synthesis of bis(isobutyl)azaphosphatrane and its use in double-bond isomerization
Wu, Wei; Zhang, Xiaoyun; Peng, Wei, Huaxue Tongbao, 2010, 73(5), 461-464

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Dimethyl sulfide Solvents: Dimethyl carbonate ;  4 h, rt → 220 °C
Referência
Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts
Lui, Yuen Wai; Chan, Bun ; Lui, Matthew Y., ChemSusChem, 2022, 15(3),

Synthetic Routes 15

Condições de reacção
1.1 Catalysts: Sodium hydroxide ,  Sodium ;  2 h, rt
Referência
Catalytic modification of eugenol over superbase catalyst Na/NaOH/γ-Al2O3
Sutanto, Hery; Si, M.; Wibowo, Widajanti; Cahyana, A. Herry, Proceedings of the Annual International Conference on Chemistry, 2013, 1, 20-23

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Formaldehyde Catalysts: Triphenylphosphine ,  Rhodium, tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1:κO2)]di-, (Rh-Rh) Solvents: Toluene ;  20 h, 90 °C
Referência
Valorisation of biobased olefins via Rh-catalyzed transfer hydroformylation and isomerization using formaldehyde as a CO/H2 surrogate
Concha-Puelles, Matias; Cortinez, Antonio; Lezana, Nicolas; Vilches-Herrera, Marcelo; Luhr, Susan, Catalysis Science & Technology, 2022, 12(22), 6883-6890

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Referência
Epoxy resin composition with excellent thermal properties
, Korea, , ,

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
Referência
Synthesis of isoeugenol biobased epoxy polymer by forming α-hydroxyl ester and degradation studies
Sivanesan, Dharmalingam; Seo, Bongkuk; Lim, Choong-Sun; Song, Jinyoung; Kim, Hyeon-Gook, Journal of Applied Polymer Science, 2022, 139(12),

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 1947407-22-8 Solvents: Water ;  10 min, rt
1.2 18 h, 95 °C
Referência
Micellar promoted alkenes isomerization in water mediated by a cationic half-sandwich Ru(II) complex
Sperni, Laura; Scarso, Alessandro; Strukul, Giorgio, Inorganica Chimica Acta, 2017, 455, 535-539

Synthetic Routes 20

Condições de reacção
1.1 Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ;  1 min, 150 °C
Referência
Selective catalytic alkene isomerization for making fragrance ingredients or intermediates
, World Intellectual Property Organization, , ,

Methyl isoeugenol Raw materials

Methyl isoeugenol Preparation Products

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